Tetrakis(dimethylamino)ethylene
Description
Tetrakis(dimethylamino)ethylene (TDAE), with the molecular formula C₁₀H₂₄N₄ (molecular weight: 200.3244 g/mol, CAS 996-70-3), is a highly electron-rich organic compound characterized by four dimethylamino groups attached to an ethylene backbone . Its IUPAC name is N,N',N'',N'''-tetramethylethylenediylidenetetraamine. TDAE is a potent single-electron transfer (SET) agent, widely utilized in organic synthesis for reductions, dehalogenations, and the generation of carbanions under mild conditions .
Properties
IUPAC Name |
1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRMKZFYQISIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(N(C)C)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061371 | |
| Record name | Tetrakis(dimethylamino)ethylene | |
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Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green liquid; [Merck Index] | |
| Record name | Tetrakis(dimethylamino)ethylene | |
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CAS No. |
996-70-3 | |
| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
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| Record name | Tetrakis(dimethylamino)ethylene | |
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| Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |
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| Record name | Tetrakis(dimethylamino)ethylene | |
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| Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |
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| Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |
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Preparation Methods
Reaction Mechanism and Conditions
The most well-documented method involves the reaction of CTFE with excess DMA under inert conditions. The process proceeds via nucleophilic substitution, where DMA displaces fluorine atoms from CTFE, followed by dehydrohalogenation to form TDAE. Key parameters include:
Stepwise Protocol
The synthesis involves five critical steps:
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Reaction : CTFE is introduced into liquid DMA at 45–70°C.
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Salt separation : The mixture is heated to 70–75°C to liquefy by-product salts (e.g., dimethylammonium chloride), which are drained.
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Water washing : The crude product is cooled and washed with deionized water to remove residual salts.
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Repeated purification : Additional water washes and filtration through activated alumina enhance purity.
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Storage : TDAE is stored under nitrogen at low temperatures.
Table 1: Optimization of CTFE-DMA Reaction
| Parameter | Example I | Example II | Optimal Range |
|---|---|---|---|
| DMA:CTFE molar ratio | 12:1 | 10:1 | 8:1 – 20:1 |
| Reaction temperature (°C) | 60–65 | 60–65 | 45–70 |
| Reaction time (hours) | 4 | 4 | 3–6 |
| Yield (%) | 80 | 82 | 75–85 |
| Purity after alumina (%) | >99 | >99 | >98 |
Synthesis via Pyrolysis of Tris(dimethylamino)methane
Reaction Pathway
Heating TDAM to 150–190°C induces decomposition, releasing methane and forming TDAE:
Process Details
Table 2: Pyrolysis of TDAM
| Parameter | Conditions |
|---|---|
| Starting material | Tris(dimethylamino)methane |
| Temperature (°C) | 150–190 |
| Reaction time | 1–3 hours |
| Yield | Not quantified |
Challenges
This method is less commonly reported, likely due to difficulties in controlling decomposition and lower yields compared to the CTFE-DMA route.
Comparative Analysis of Methods
Table 3: Method Comparison
| Criteria | CTFE-DMA Method | TDAM Pyrolysis |
|---|---|---|
| Yield | 75–85% | Undocumented |
| Purity | >99% | Variable |
| Safety | High risk (O₂ sensitivity) | Moderate risk |
| Scalability | Industrial | Lab-scale |
| By-products | Dimethylammonium salts | Methane |
Industrial-Scale Production Insights
The CTFE-DMA method dominates industrial settings due to its reproducibility. U.S. Patent 3,293,299A details a batch process yielding 8.2–8.4 lbs of TDAE per run. Critical refinements include:
Scientific Research Applications
Applications in Organic Synthesis
1. Reducing Agent
TDAE has been effectively used as a reducing agent in organic synthesis. Its ability to facilitate single electron transfer (SET) reactions allows it to reduce arenediazonium salts to aryl radicals, which can then be further processed into complex organic molecules such as indoles and indolines .
2. Nucleophilic Trifluoromethylation
Professor William Dolbier's research has highlighted TDAE's role in nucleophilic trifluoromethylation. This method involves generating trifluoromethyl anions using TDAE in conjunction with CF₃I, enabling the functionalization of various substrates including aldehydes, ketones, and imines . The reaction conditions are mild, making this approach synthetically attractive.
3. Cascade Radical Cyclizations
TDAE has been employed in cascade radical cyclizations, where aryl radicals derived from arenediazonium salts undergo cyclization to form complex cyclic structures. This method has been shown to produce high yields of desired products while simplifying the purification process by allowing easy removal of oxidized by-products .
Applications in Materials Science
1. Chemiluminescence
TDAE's chemiluminescent properties make it useful in military applications as an emergency light source. It can provide illumination when conventional lighting sources fail, such as during aircraft emergencies .
2. Polymerization Initiator
The compound also serves as a polymerization initiator for vinyl polymerizations. Its ability to initiate polymer formation under specific conditions has implications for the development of new materials with tailored properties .
Data Tables
Case Studies
- Reduction of Arenediazonium Salts : A study demonstrated the efficiency of TDAE in converting arenediazonium salts into aryl radicals, which were then cyclized to form indoles and indolines. The methodology was praised for its simplicity and the ease of product purification .
- Trifluoromethylation Reactions : Dolbier's group reported successful trifluoromethylation of various carbonyl compounds using TDAE/CF₃I systems, achieving high yields and selectivity. This work has expanded the toolkit available for chemists working with fluorinated compounds .
Mechanism of Action
Tetrakis(dimethylamino)ethylene exerts its effects primarily through its strong electron-donating properties. The pi-donating tendency of the amine groups enhances the molecule’s basicity, allowing it to participate in various redox reactions . In oxidation reactions, it forms a 1,2-dioxetane intermediate, which decomposes to produce electronically excited tetramethylurea . In reduction reactions, it donates electrons to facilitate the formation of complex organic molecules .
Comparison with Similar Compounds
Key Properties:
- SCE) .
- Mechanism : Operates via sequential SET, forming charge-transfer complexes with electrophiles (e.g., halogenated substrates) to generate reactive intermediates like carbanions or radicals .
- Applications :
Comparison with Similar Compounds
TDAE is distinguished from other reductants by its metal-free nature, moderate reducing strength, and versatility in generating carbanions. Below is a comparative analysis with key analogues:
Table 1: Comparison of TDAE with Other Reductants
Fluorination and Dehalogenation
- TDAE vs. Metal Reductants: TDAE reduces bromodifluoromethyl heterocycles (e.g., 2-(bromodifluoromethyl)benzoxazole) to synthesize gem-difluorinated compounds at room temperature, avoiding the high temperatures required for Zn-based systems .
TDAE vs. Photoredox Catalysts :
Thermoelectric Material Modification
- TDAE-doped CNT-PEDOT hybrids achieve a zT of 0.5 at room temperature, outperforming undoped polymers but lagging behind inorganic Bi₂Te₃ (zT > 1.0) .
- Comparatively, chemical functionalization with graphene or inorganic nanocomposites enhances TE performance more effectively but complicates synthesis .
Stability and Handling
- TDAE is sensitive to oxygen, forming reversible charge-transfer complexes (e.g., TDAE-O₂, ΔH ≈ −1.2 kcal/mol) that limit shelf life . Commercial grades contain >20 impurities, necessitating purification for precise applications .
- Metal reductants like SmI₂ or Zn are more air-sensitive but avoid impurity issues .
Research Findings and Mechanistic Insights
Carbanion Generation
TDAE reacts with halogenated substrates (e.g., p-nitrobenzyl chloride) to form carbanions, which add regioselectively to α,β-unsaturated aldehydes (1,2-selectivity) . This contrasts with organometallic reagents (e.g., Grignard), which often exhibit 1,4-addition .
Reductive Dehalogenation
In the synthesis of fluorenyl alcohols, TDAE reduces 9-bromofluorene via two SET steps, generating a fluorenyl anion that reacts with arylaldehydes.
Limitations
- TDAE fails in Ni-catalyzed cross-couplings due to incompatible redox potentials, underscoring its context-dependent utility .
- Its moderate reducing strength limits applications in highly endergonic reactions (e.g., reducing unactivated aryl chlorides) .
Biological Activity
Tetrakis(dimethylamino)ethylene (TDAE) is a versatile compound with significant biological and chemical applications. This article explores its biological activity, focusing on its role as a reducing agent, its interactions in organic synthesis, and its potential therapeutic implications.
Overview of TDAE
TDAE is a strong electron donor and is known for its reducing properties, which are comparable to those of zinc metal. Its unique structure allows it to engage in various chemical reactions, particularly in organic synthesis. TDAE has been utilized in nucleophilic trifluoromethylation and perfluoroalkylation reactions, enhancing the synthesis of complex organic molecules .
Reductive Properties
TDAE's primary biological activity stems from its ability to act as a reducing agent. It has been employed in the reduction of various organic compounds, including:
- Aldehydes : TDAE facilitates the conversion of aldehydes to alcohols through a reductive process.
- Ketones : Similar to aldehydes, ketones can also be reduced using TDAE, allowing for the synthesis of secondary alcohols.
- Epoxides : Recent studies have demonstrated that TDAE can be used to obtain epoxides from aldehydes .
These reactions are crucial in the pharmaceutical industry, where the synthesis of alcohols and other functional groups is often required.
Case Studies
- Nucleophilic Trifluoromethylation :
- Reduction of Aromatic Compounds :
-
Therapeutic Potential :
- While direct therapeutic applications of TDAE are not extensively documented, its role in synthesizing biologically active compounds suggests potential uses in drug development. The ability to modify chemical structures through reduction can lead to the discovery of new pharmaceuticals.
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of TDAE in reductive dehalogenation reactions, and how can its efficacy be optimized?
TDAE acts as a strong organic reductant, enabling tin-free reductive dehalogenation via single-electron transfer (SET). For example, Burkholder et al. demonstrated its utility in reducing bromodifluoromethyl heterocycles to synthesize gem-difluorinated compounds. Optimization involves controlling stoichiometry (1.5–2.0 equiv. TDAE) and solvent polarity (e.g., DMF or THF) to stabilize radical intermediates . Carpenter’s work further highlights its reactivity with polyhalogenated substrates, where excess TDAE (3.0 equiv.) ensures complete dehalogenation .
Q. How does TDAE function as an electron donor in Ni/Cr-mediated alkenylation reactions?
In the Ni/Cr/TDAE redox system, TDAE serves as a sacrificial electron source, reducing Ni(II) to Ni(0) and Cr(III) to Cr(II). This enables catalytic cycles for alkenylation of aldehydes. Key parameters include:
- Solvent choice : Acetonitrile enhances electron transfer efficiency.
- Temperature : Reactions proceed at 0–25°C to avoid premature TDAE decomposition.
- Substrate scope : Electron-deficient aldehydes show higher yields (>80%) due to favorable radical stabilization .
Q. What are the kinetic parameters and decomposition pathways of TDAE under thermal conditions?
Thermal decomposition of TDAE follows first-order kinetics, with Arrhenius parameters . Major products include methane and dimethylamine, suggesting a free-radical mechanism initiated by C–N bond cleavage. Experimental setups using static systems at 283–323°C and pressures of 6.0–45 mmHg are critical for replicating these results .
Advanced Research Questions
Q. How does integer charge transfer occur at the TDAE/Au interface, and what are its implications for organic electronics?
Photoelectron spectroscopy and quantum modeling reveal that TDAE donates electrons to Au without direct π-orbital overlap. The electron-rich C=C bond, shielded by methyl groups, facilitates charge transfer, making TDAE a model for organic semiconductors. This behavior is pH- and solvent-independent but sensitive to surface defects on Au substrates .
Q. What mechanisms underlie the ferromagnetic properties of TDAE-C₆₀ complexes?
TDAE-C₆₀ exhibits soft ferromagnetism () due to radical spins localized on C₆₀ molecules. Magnetization and ESR studies indicate weak interfullerene exchange interactions, with spin alignment mediated by TDAE⁺ cations. Deviations from conventional ferromagnetic behavior (e.g., absence of remanence) suggest a 3D frustrated spin system .
Q. How does TDAE enable cross-electrophile coupling in non-amide solvents?
TDAE replaces metallic reductants (e.g., Mn) in Ni-catalyzed couplings, allowing acetonitrile or propylene oxide as solvents. Its low reduction potential () facilitates aryl–alkyl bond formation without over-reducing electron-poor heterocycles. Key advantages include improved catalyst longevity and compatibility with air-sensitive substrates .
Q. What structural and vibrational changes occur in TDAE upon oxidation?
IR and X-ray studies show that TDAE⁺ in TDAE-C₆₀ exhibits a flattened C=C bond (torsional angle < 10°) and shifted C–N stretch frequencies (Δν ≈ 50 cm⁻¹). These changes correlate with charge delocalization and near-degenerate ground states, critical for tuning redox-active materials .
Q. How can TDAE enhance thermoelectric performance in polymer composites?
TDAE-doped PEDOT:PSS films show increased electrical conductivity () due to crystallinity enhancement and reduced oxidation levels. Post-treatment with TDAE vapor aligns polymer chains, optimizing carrier mobility while maintaining Seebeck coefficients () .
Methodological Best Practices
- Handling : Store TDAE under inert gas (N₂/Ar) at ≤−20°C to prevent oxidation. Use glassware dried at 120°C to avoid moisture-induced decomposition .
- Safety : TDAE is corrosive (H314) and flammable (H226). Employ closed systems and PPE during vapor-phase experiments .
- Characterization : Monitor reaction progress via GC-MS for volatile byproducts (e.g., CH₄) or EPR for radical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
